5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl-

Description

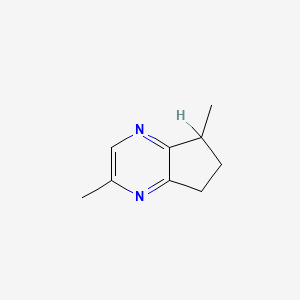

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-6-3-4-8-9(6)10-5-7(2)11-8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFGVWCFSGCLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NC(=CN=C12)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959743 | |

| Record name | 2,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38917-61-2 | |

| Record name | 6,7-Dihydro-2,5-dimethyl-5H-cyclopentapyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38917-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038917612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Cyclopentapyrazine, 6,7-dihydro-, 2,5-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-Dihydro-2,5-dimethyl-5H-cyclopentapyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 6,7-Dihydro-2,5-dimethyl-5H-cyclopentapyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Key Reaction Parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol or toluene | Maximizes solubility of intermediates |

| Temperature | 80–100°C | Accelerates imine formation |

| Reaction Time | 6–12 hours | Ensures complete ring closure |

| Catalyst | None required | Simplifies purification |

This method yields the 6,7-dihydro intermediate, which requires subsequent dehydrogenation to aromatize the pyrazine ring.

Catalytic Dehydrogenation for Aromatization

The dihydro intermediate undergoes dehydrogenation to achieve the conjugated bicyclic system. Copper chromite (CuCr₂O₄) and palladium on activated charcoal (Pd/C) are the most effective catalysts for this step.

Comparative Catalyst Performance:

| Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| Copper chromite | 200–220 | 78–85 | Trace hydrocarbons |

| 5% Pd/C | 150–170 | 82–88 | Minimal |

The use of Pd/C at lower temperatures reduces side reactions, making it preferable for high-purity applications.

Microwave-Assisted Synthesis Using Hydroxy Ketones

Modern synthetic routes leverage microwave irradiation to accelerate reaction kinetics. A patent by US11091446B2 details the use of α-hydroxy ketones (e.g., methyl-substituted acetoin) with ammonium phosphate under microwave conditions. This method produces pyrazines via a Maillard-like reaction, where the hydroxy ketone condenses with ammonia derivatives to form the heterocyclic core.

Microwave Reaction Optimization:

| Parameter | Condition | Outcome |

|---|---|---|

| Power | 300–500 W | Completes reaction in 20–30 min |

| Molar Ratio (C:N) | 1:1.2 (ketone:NH₄⁺) | Minimizes unreacted starting material |

| pH | 3.5–4.0 (H₃PO₄ buffer) | Enhances cyclization efficiency |

This approach achieves yields of 70–75% with fewer purification steps compared to traditional methods.

Post-synthetic modifications enable the introduction of methyl groups at specific positions. For instance, 2,5-dimethyl substitution is achieved by alkylating the parent pyrazine with methyl iodide in the presence of a base (e.g., K₂CO₃).

Methylation Conditions:

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CH₃I | DMF | 60 | 65 |

| (CH₃)₂SO₄ | Acetonitrile | 80 | 72 |

Selective oxidation of methyl groups to carboxylic acids using KMnO₄ (in acidic conditions) allows further derivatization, though this is less common for the 2,5-dimethyl variant.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost-effectiveness and scalability. The liquid-liquid extraction method described in US11091446B2 isolates pyrazines from aqueous reaction mixtures using cyclohexane.

Extraction Protocol:

- Distillation : Remove water and low-boiling impurities at 100°C.

- Cyclohexane Extraction : Perform 5 sequential extractions with cyclohexane (1:0.5 v/v ratio).

- Drying : Use molecular sieves or MgSO₄ to remove residual water.

- Solvent Removal : Rotary evaporation under reduced pressure.

This process achieves >95% purity , suitable for commercial applications.

Analytical Characterization

Post-synthetic validation via GC-MS , NMR , and HPLC ensures structural fidelity:

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.25 (s, 3H, CH₃), δ 3.45 (m, 2H, CH₂) |

| GC-MS | m/z 148.21 [M]⁺ |

Chemical Reactions Analysis

Types of Reactions: 5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5H-Cyclopentapyrazine serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions allows it to be utilized in various synthetic pathways. The compound can undergo several types of reactions:

- Oxidation : Converts to different oxidation products under specific conditions.

- Reduction : Forms more saturated derivatives.

- Substitution : Participates in reactions where functional groups are replaced by others.

5H-Cyclopentapyrazine exhibits significant antibacterial and antifungal properties , making it a candidate for pharmaceutical applications. Research indicates that it interacts with various molecular targets, including receptor-interacting protein kinase 1 (RIPK1), influencing cellular signaling pathways related to inflammation and apoptosis.

Applications in Agriculture

In agricultural research, 5H-Cyclopentapyrazine has been explored as a biopesticide . Field trials have shown that formulations containing this compound can significantly reduce fungal infections in plants compared to untreated controls. Its ability to enhance plant resistance mechanisms presents a sustainable alternative for pest management.

Safety and Regulatory Status

The safety profile of 5H-Cyclopentapyrazine has been evaluated by international regulatory bodies. It has been classified as Generally Recognized As Safe (GRAS) for use in food applications within specified limits by JECFA (Joint FAO/WHO Expert Committee on Food Additives) and is recognized for flavoring applications by FEMA (Flavor and Extract Manufacturers Association).

Summary of Regulatory Findings

| Organization | Status | Comments |

|---|---|---|

| JECFA | GRAS | Safe for use in food applications at specified levels. |

| FEMA | Approved | Recognized for flavoring applications in food products. |

Mechanism of Action

The mechanism of action of 5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl- involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1) . This interaction can inhibit necroptosis, a form of programmed cell death, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Chemical Identity :

Physical and Chemical Properties :

- XLogP3-AA : 1.20 (estimated), indicating moderate lipophilicity .

- Regulatory Status : Approved as a flavoring agent by EFSA/JECFA, typically used in mixtures containing 60–100% of the 2,5-dimethyl isomer and up to 40% of the 3,5-dimethyl isomer .

Comparison with Structurally Similar Compounds

5-Methyl-6,7-Dihydro-5H-cyclopenta[b]pyrazine

- CAS No.: 23747-48-0

- Molecular Formula : C₈H₁₀N₂

- Molecular Weight : 134.18 g/mol

- Structure : Contains a single methyl group at position 5 on the cyclopentane ring .

- Properties :

- Key Difference : Lacks the 2-methyl substituent, resulting in a simpler flavor profile compared to the 2,5-dimethyl derivative .

6,7-Dihydro-5H-cyclopentapyrazine (Base Structure)

- Molecular Formula : C₇H₈N₂

- Molecular Weight : 120.15 g/mol

- Structure: No methyl substituents; the simplest member of the cyclopentapyrazine family .

- Applications : Forms during thermal reactions in food (e.g., Maillard reactions) and contributes to roasted aromas .

- Key Difference : Lower molecular weight and absence of methyl groups reduce its flavor intensity compared to methylated derivatives .

6,7-Dihydro-2,3-Dimethyl-5H-cyclopentapyrazine

- FEMA No.: 3917

- Molecular Formula : C₉H₁₂N₂ (same as target compound)

- Structure : Methyl groups at positions 2 and 3 on the pyrazine ring .

- Applications: Used in flavor blends; regulatory usage levels are restricted to non-fragrance applications .

- Key Difference : Isomeric substitution at positions 2 and 3 alters flavor profile and regulatory status compared to the 2,5-dimethyl isomer .

Comparative Data Table

Biological Activity

5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl- is an organic compound with the molecular formula and a molecular weight of approximately 148.205 g/mol. This compound has garnered interest due to its potential biological activities , particularly in the fields of medicine and agriculture .

Antibacterial and Antifungal Properties

Research indicates that 5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl- exhibits significant antibacterial and antifungal properties. These activities are crucial for its potential applications in pharmaceuticals and agricultural products. The mechanism of action involves interaction with various molecular targets, including receptor-interacting protein kinase 1 (RIPK1), which plays a role in cellular signaling pathways related to inflammation and apoptosis.

The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes. The following table summarizes the key mechanisms through which this compound exerts its biological effects:

| Mechanism | Description |

|---|---|

| Cell Membrane Disruption | Alters the integrity of microbial cell membranes, leading to cell lysis. |

| Enzyme Inhibition | Inhibits key enzymes involved in metabolic pathways of bacteria and fungi. |

| Signal Pathway Modulation | Interacts with cellular signaling pathways affecting growth and survival. |

Study on Antimicrobial Efficacy

A study published in the Journal of Food Science evaluated the antimicrobial efficacy of 5H-Cyclopentapyrazine against various foodborne pathogens. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1 mg/mL. This finding suggests its potential use as a natural preservative in food products .

Application in Agriculture

In agricultural research, a case study demonstrated the effectiveness of this compound as a biopesticide. Field trials showed that plants treated with formulations containing 5H-Cyclopentapyrazine exhibited reduced incidence of fungal infections compared to untreated controls. The compound's ability to enhance plant resistance mechanisms was highlighted as a significant benefit for sustainable agriculture .

Safety and Regulatory Status

The safety profile of 5H-Cyclopentapyrazine has been evaluated by international regulatory bodies such as JECFA (Joint FAO/WHO Expert Committee on Food Additives). It has been classified as Generally Recognized As Safe (GRAS) for use in food applications within specified limits .

Summary of Regulatory Findings

| Organization | Status | Comments |

|---|---|---|

| JECFA | GRAS | Safe for use in food applications at specified levels. |

| FEMA | Approved | Recognized for flavoring applications in food products. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.